![molecular formula C14H13N3O3S B2644952 1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 325992-00-5](/img/structure/B2644952.png)

1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

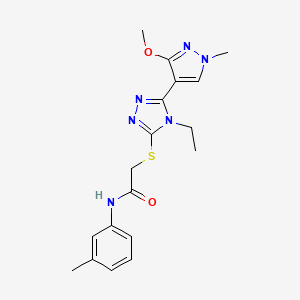

“1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule . The 13C NMR spectrum can provide information about the carbon atoms in the molecule .Chemical Reactions Analysis

Triazoles are known for their ability to undergo various chemical reactions. For instance, they can participate in the aerobic oxidative coupling reaction . The position of the phenylsulfonyl group into the 1,2,3-triazole ring can be confirmed through a complete analytical and spectroscopic characterization .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its empirical formula and molecular weight can be determined . Its IR spectrum can provide information about its functional groups .Scientific Research Applications

Synthetic Applications

1,2,3-Triazoles Synthesis

Research in this area focuses on the development of novel synthetic pathways for 1,2,3-triazole derivatives, utilizing various chemical reactions. For example, the use of Huisgen cycloaddition reactions to prepare disubstituted 1,2,3-triazoles as potent inhibitors against caspase-3 demonstrates the synthetic versatility of these compounds (Yang Jiang & Trond Vidar Hansen, 2011). Additionally, the one-pot synthesis approach for creating sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives highlights the efficiency of producing these compounds with potential biological activities (Rakesh Sreerama et al., 2020).

Medicinal Chemistry Applications

Anticancer Activities

Some 1,2,3-triazole derivatives have been investigated for their potential anticancer properties. For instance, a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties showed notable cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent (S. Murugavel et al., 2019).

Mechanism of Action

Future Directions

The future directions for research on “1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” could involve further exploration of its biological activities . For instance, its potential as an antiviral agent could be further investigated . Additionally, its potential as a xanthine oxidase inhibitor could be further explored .

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-10-7-8-13(20-2)14(9-10)21(18,19)17-12-6-4-3-5-11(12)15-16-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKCYYVNNDPWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644869.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2644876.png)

![6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2644879.png)

![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2644882.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)